molecular formula C9H10BrNO B112099 5-Bromo-2-(dimethylamino)benzaldehyde CAS No. 171881-36-0

5-Bromo-2-(dimethylamino)benzaldehyde

Cat. No. B112099
CAS RN: 171881-36-0
M. Wt: 228.09 g/mol
InChI Key: KELBDTNCLYIYKB-UHFFFAOYSA-N
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Description

“5-Bromo-2-(dimethylamino)benzaldehyde” is a chemical compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.09 g/mol.


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(dimethylamino)benzaldehyde” consists of a benzene ring substituted with a bromo group at the 5th position and a dimethylamino group at the 2nd position . The benzene ring also has an aldehyde group attached .


Physical And Chemical Properties Analysis

“5-Bromo-2-(dimethylamino)benzaldehyde” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis of Schiff Base Aniline

The compound has been used in the synthesis of Schiff base aniline . The Schiff base ligand is synthesized from the condensation of 5-Bromo 2-Hydroxy Benzaldehyde and Aniline in an alcohol medium .

Preparation of Metal Complexes

5-Bromo-2-(dimethylamino)benzaldehyde has been used in the preparation of transition metal complexes of Cu (II), Co (II), Mn (II), Fe (II), Ni (II) and V (II) . These complexes have been characterized based on their analytical data like IR, NMR .

Antibacterial Activity

The Schiff base ligand and their metal complexes have been screened for antibacterial activity against various bacteria like Escherichia coli, B. subtilis . The results indicated that the complexes exhibited good antibacterial activities .

Biological Activities

Schiff bases derived from an amino compound and carbonyl compound that coordinate to metal ions via azomethine nitrogen atom have been reported to possess remarkable antibacterial, biological activities . Copper complex with ligand have wide applications in food industry, dye industry, analytical chemistry, catalysis, fungicidal, agrochemical, anti-inflammable activity, antiradical activities and biological activities .

Anticorrosion Properties

The complexes of Schiff bases with metal ions are very important in the development of coordination chemistry field. These complexes are also known to have anticorrosion properties .

Increase in Acidity

The introduction of a bromine moiety into BDNF causes an increase in the acidity over that of DNF .

properties

IUPAC Name

5-bromo-2-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELBDTNCLYIYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578040
Record name 5-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171881-36-0
Record name 5-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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